molecular formula C21H36 B1583746 Pentadecylbenzene CAS No. 2131-18-2

Pentadecylbenzene

Cat. No. B1583746
CAS RN: 2131-18-2
M. Wt: 288.5 g/mol
InChI Key: JIRNEODMTPGRGV-UHFFFAOYSA-N
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Description

Pentadecylbenzene is a chemical compound with the formula C21H36 . It is also known by other names such as 1-Phenylpentadecane .


Synthesis Analysis

A series of cationic amphiphilic compounds were synthesized comprising 1-ethoxy (3-pentadecyl) benzene as the hydrophobic tail . The second carbon of ethoxy was linked to quaternary head groups .


Molecular Structure Analysis

Pentadecylbenzene has a molecular weight of 288.5105 . Its structure contains a total of 57 bonds, including 21 non-H bonds, 6 multiple bonds, 14 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The reactions, pathways, kinetics, and mechanisms of alkyl-aromatic moieties likely present in asphaltenes were probed via the thermolysis of n-pentadecylbenzene (PDB) at temperatures from 375 to 450 °C . The primary reaction pathway led to two major product pairs, toluene plus 1-tetradecene and styrene plus n-tridecane, respectively .


Physical And Chemical Properties Analysis

Pentadecylbenzene has a molecular weight of 288.5105 . It contains total 57 bond(s); 21 non-H bond(s), 6 multiple bond(s), 14 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .

Scientific Research Applications

Pyrolysis Study

Pentadecylbenzene (PDB) has been used as a model compound to develop methodologies for analyzing complex reactions. In a study by Savage and Klein (1989), the pyrolysis of PDB was explored to formulate an analytical rate expression for reactions producing a complex spectrum of products. This research is significant for understanding the kinetics of coupled reactions and provides a basis for quantitative predictions in chemical engineering processes (Savage & Klein, 1989).

Synthesis of New Polyimides

Pentadecylbenzene has been used in the synthesis of new polyimides, as investigated by Sadavarte et al. (2009). The study highlights the creation of new polyimides using 4-pentadecylbenzene-1,3-diamine and various aromatic dianhydrides. These polyimides, characterized by their solubility in organic solvents and thermal stability, have potential applications in materials science, especially in the development of strong and flexible films (Sadavarte et al., 2009).

Equilibrium Studies with Carbon Dioxide

Research by Fall and Luks (1985) focused on the liquid-liquid-vapor loci of mixtures involving carbon dioxide and n-pentadecylbenzene. This study is significant for understanding the phase behavior of such mixtures, which is crucial in various industrial processes, including separation technologies (Fall & Luks, 1985).

Vesicant Principles Study

In a study exploring the synthesis of vesicant principles in Poison Ivy and related plants, pentadecylbenzene derivatives were synthesized and examined. The research by Halim, Locksley, and Memon (1980) provided insights into the chemical nature of irritants in these plants, contributing to the field of natural product chemistry and dermatology (Halim, Locksley, & Memon, 1980).

Oxidation Reactions

A study by Kaizer et al. (2004) on nonheme oxoiron(IV) complexes, including pentadecylbenzene derivatives, revealed their ability to oxidize strong C-H bonds at room temperature. This research has implications in understanding the mechanisms of mononuclear nonheme iron enzymes and their potential applications in synthetic chemistry (Kaizer et al., 2004).

Groundwater Contamination Analysis

In environmental science, pentadecylbenzene has been used in studying the tracing of organic contaminants in groundwater. The work by Dempster, Lollar, and Feenstra (1997) demonstrated a methodology for carbon isotope analysis of benzene and other compounds, which is crucial for understanding and mitigating groundwater contamination (Dempster, Lollar, & Feenstra, 1997).

Biodegradation Studies

Govarthanan et al. (2017) investigated the biodegradation of hydrocarbons, including pentadecylbenzene, using the fungus Penicillium sp. CHY-2. This study contributes to bioremediation research, offering insights into the degradation of hydrocarbons and potential applications in treating contaminated sites (Govarthanan et al., 2017).

Safety And Hazards

The safety data sheet for Pentadecylbenzene can be found on the Sigma-Aldrich website . It is used for laboratory chemicals and the synthesis of substances .

Future Directions

The pyrolysis of pentadecylbenzene (PDB) was used as a vehicle example with which to develop a general methodology for the formulation of an analytical rate expression for the reaction of a single substrate to a complex product spectrum . This could have implications for future research and applications .

properties

IUPAC Name

pentadecylbenzene
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InChI

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3
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InChI Key

JIRNEODMTPGRGV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C21H36
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DSSTOX Substance ID

DTXSID5051860
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Molecular Weight

288.5 g/mol
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Physical Description

mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid
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Boiling Point

373 °C
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Density

0.8548 @ 20 °C
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Vapor Pressure

0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C
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Product Name

Pentadecylbenzene

CAS RN

2131-18-2, 68890-99-3
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Melting Point

22 °C
Record name PENTADECYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
PE Savage, MT Klein - Industrial & Engineering Chemistry …, 1987 - ACS Publications
Conclusion The improved wetted-wall column used in the present work has beenshown to have no appreciable end effects. Film-phase mass transfer could be depicted quantitatively in …
Number of citations: 139 pubs.acs.org
PE Savage, MT Klein - Chemical engineering science, 1989 - Elsevier
The pyrolysis of pentadecylbenzene (PDB) was used as a vehicle example with which to develop a general methodology for the formulation of an analytical rate expression for the …
Number of citations: 34 www.sciencedirect.com
DJ Fall, KD Luks - Fluid phase equilibria, 1985 - Elsevier
The liquid-liquid-vapor loci for the binary mixtures CO 2 + n-pentadecylbenzene and CO 2 + n-nonylbenzene were studied experimentally. We report here the composition and molar …
Number of citations: 25 www.sciencedirect.com
H Halim, HD Locksley, JJ Memon - Journal of the Chemical Society …, 1980 - pubs.rsc.org
New syntheses of 1,2-dihydroxy-3-[(Z)-pentadec-8-enyl]benzene (1) and 1,2-dihydroxy-3-pentadecylbenzene (4), vesicant principles of Poison Ivy (Rhus radicans) and other species of …
Number of citations: 12 pubs.rsc.org
S Dutour, H Carrier, JL Daridon… - Journal of Chemical & …, 2002 - ACS Publications
Speed of sound measurements were carried out in liquid tridecylbenzene and pentadecylbenzene at pressures from atmospheric up to 150 MPa in the temperature range from (293 to …
Number of citations: 9 pubs.acs.org
IK Ivanova, ON Chalaya, VA Kashirtsev - Russian Journal of Applied …, 2007 - Springer
Specific features of the distribution of high-molecular-weight normal alkylbenzenes in crude oils from the Nepa-Botuoba anteclise were studied by chromatography-mass spectrometry. …
Number of citations: 4 link.springer.com
PJ VITHAYATHIL, CR DAWSON - The Journal of Organic …, 1958 - ACS Publications
… melting at 67.3 is l-hydroxy-2-benzoyl-3pentadecylbenzene and the ester melting at 61.0 is … l-hydroxy-2-methoxy-3pentadecylbenzene. This monomethyl ether was also obtained via the …
Number of citations: 2 pubs.acs.org
NV Sadavarte, MR Halhalli, CV Avadhani… - European polymer …, 2009 - Elsevier
… aromatic diamine, viz., 4-pentadecylbenzene-1,3-diamine was synthesized through a series of reaction steps starting from 3-pentadecylphenol. 4-Pentadecylbenzene-1,3-diamine was …
Number of citations: 58 www.sciencedirect.com
AS More, PV Naik, KP Kumbhar… - Polymer …, 2010 - Wiley Online Library
… 1-methanesulfonyloxy-3-pentadecylbenzene which on subsequent deoxygenation using a … system yielded pentadecylbenzene.25, 26 The acylation of pentadecylbenzene was carried …
Number of citations: 31 onlinelibrary.wiley.com
AS More, PP Wadgaonkar - 2005 - PCT/IN05/00391, November 11 …
Number of citations: 2

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